molecular formula C7H8N2O B12875806 5H-Oxazolo[3,2-A]pyridin-5-amine CAS No. 201532-32-3

5H-Oxazolo[3,2-A]pyridin-5-amine

Cat. No.: B12875806
CAS No.: 201532-32-3
M. Wt: 136.15 g/mol
InChI Key: JWJKCKRPCURFKJ-UHFFFAOYSA-N
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Description

5H-Oxazolo[3,2-A]pyridin-5-amine is a heterocyclic compound with the molecular formula C7H8N2O. It is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 5H-Oxazolo[3,2-A]pyridin-5-amine typically involves cyclization reactions. One common method is the cyclization of appropriately substituted pyridine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

5H-Oxazolo[3,2-A]pyridin-5-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5H-Oxazolo[3,2-A]pyridin-5-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5H-Oxazolo[3,2-A]pyridin-5-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins .

Comparison with Similar Compounds

5H-Oxazolo[3,2-A]pyridin-5-amine can be compared with other oxazole derivatives, such as:

    Aleglitazar: An antidiabetic agent.

    Ditazole: A platelet aggregation inhibitor.

    Mubritinib: A tyrosine kinase inhibitor.

    Oxaprozin: A COX-2 inhibitor.

These compounds share the oxazole core structure but differ in their specific substituents and biological activities .

Biological Activity

5H-Oxazolo[3,2-A]pyridin-5-amine is a heterocyclic compound belonging to the oxazole family, characterized by its molecular formula C7H8N2OC_7H_8N_2O and a molecular weight of 136.15 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biological pathways. Research indicates that the compound may interact with nucleic acids or proteins, potentially modulating signaling pathways related to inflammation and cancer progression.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Description
Antimicrobial Exhibits activity against various bacterial strains; specific mechanisms are under investigation.
Anticancer Shows promise in inhibiting cancer cell proliferation; further studies required to elucidate mechanisms.
Enzyme Inhibition Potential inhibitor of specific enzymes involved in metabolic pathways.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological efficacy. The structural features that influence its activity include:

  • Substituents on the Oxazole Ring : Modifications at various positions can enhance or diminish biological activity.
  • Amino Group Positioning : The position of the amino group on the pyridine ring significantly affects binding affinity to target proteins.
  • Hydrophobic Interactions : The presence of hydrophobic groups can improve membrane permeability and bioavailability.

Case Studies

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity Study :
    • A study screened various derivatives for antimicrobial properties against common pathogens. Results indicated that certain derivatives exhibited significant activity with minimum inhibitory concentrations (MIC) below 10 µM against Staphylococcus aureus and Escherichia coli .
  • Anticancer Efficacy :
    • In vitro studies demonstrated that this compound derivatives inhibited the growth of human cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values ranging from 1 to 10 µM. Further investigation into the apoptotic mechanisms revealed activation of caspase pathways .
  • Enzyme Inhibition Assays :
    • The compound was evaluated for its ability to inhibit ribonucleotide reductase, an essential enzyme for DNA synthesis in cancer cells. Certain analogs displayed IC50 values in the low micromolar range, indicating potential therapeutic applications in oncology.

Properties

CAS No.

201532-32-3

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

5H-[1,3]oxazolo[3,2-a]pyridin-5-amine

InChI

InChI=1S/C7H8N2O/c8-6-2-1-3-7-9(6)4-5-10-7/h1-6H,8H2

InChI Key

JWJKCKRPCURFKJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(N2C=COC2=C1)N

Origin of Product

United States

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